molecular formula C20H19NO3 B2719388 (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217841-77-4

(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No. B2719388
CAS RN: 1217841-77-4
M. Wt: 321.376
InChI Key: MPBOJZCDSRXYFC-BIENJYKASA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.376. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the resources I found .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Researchers have synthesized a range of quinoline derivatives, including those similar in structure to the specified compound, to evaluate their antibacterial activity. The studies highlight the importance of the quinoline nucleus and its substitutions for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. An interesting finding is that certain substitutions can reduce potential side effects like phototoxicity, offering insights into designing safer pharmaceutical agents (Sánchez et al., 1995).

Fluorescent Properties and Sensors

Quinoline derivatives have been utilized as fluorescent sensors due to their unique photophysical properties. For example, a study demonstrated the application of a quinoline derivative as a highly selective glutathione (GSH) biosensor, capable of monitoring intracellular GSH levels in immune cells. This application is crucial for understanding the role of GSH in cellular processes and its potential implications in diseases (Fueyo-González et al., 2022).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial properties of quinoline derivatives, including compounds structurally related to the one . These compounds have shown significant in vitro activity against a variety of microorganisms, suggesting their potential as lead compounds for developing new antimicrobial agents (Agui et al., 1977). Furthermore, some quinoline derivatives exhibit antitumor activities, indicating their potential in cancer therapy research (Yamato et al., 1990).

Metal-Organic Compounds and Fluorescent Behavior

Quinoline derivatives have been used to synthesize metal-organic compounds with unique structural and fluorescent properties. These studies contribute to the field of material science, offering potential applications in sensing, imaging, and catalysis (Wang et al., 2012).

properties

IUPAC Name

(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-24-18-8-3-2-5-15(18)19-14-7-4-6-13(14)16-11-12(20(22)23)9-10-17(16)21-19/h2-6,8-11,13-14,19,21H,7H2,1H3,(H,22,23)/t13-,14+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBOJZCDSRXYFC-BIENJYKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

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